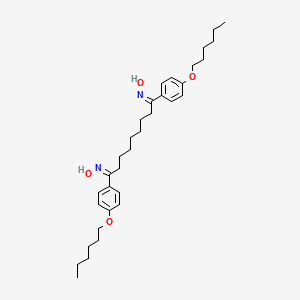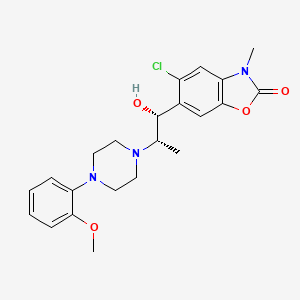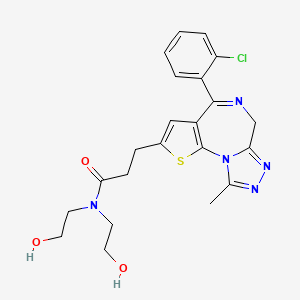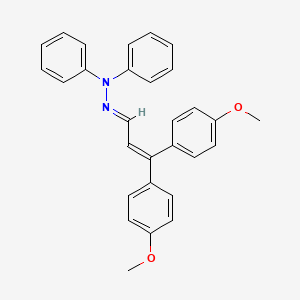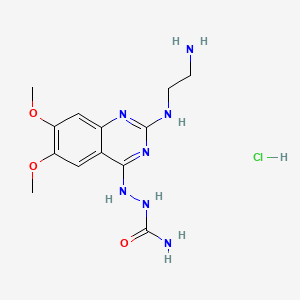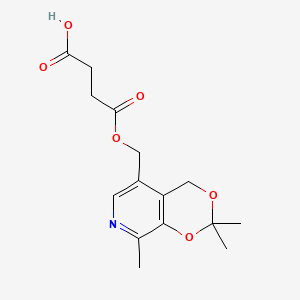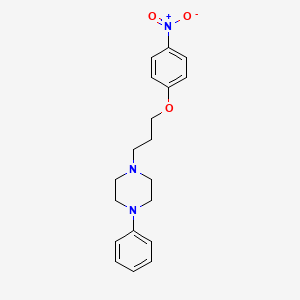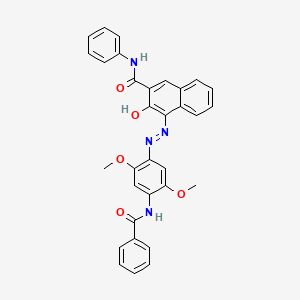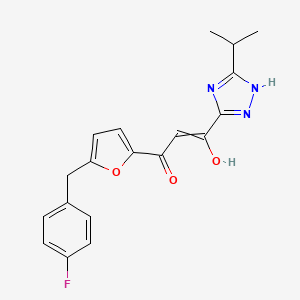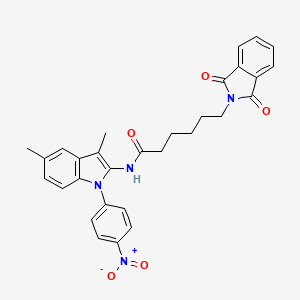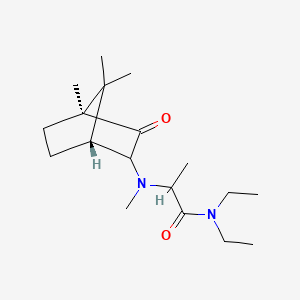
Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- is a complex organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound is notable for its intricate structure, which includes a bornyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- typically involves multiple steps. One common method starts with the preparation of the bornylamine derivative, which is then reacted with diethylpropionamide under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Propanamide, N,N-diethyl-2-methyl-
- Propanamide, N-methyl-
- 2-Propenamide, N,N-dimethyl-
Comparison
Compared to these similar compounds, Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- is unique due to its bornyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
96169-28-7 |
|---|---|
Fórmula molecular |
C18H32N2O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[methyl-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl]amino]propanamide |
InChI |
InChI=1S/C18H32N2O2/c1-8-20(9-2)16(22)12(3)19(7)14-13-10-11-18(6,15(14)21)17(13,4)5/h12-14H,8-11H2,1-7H3/t12?,13-,14?,18+/m0/s1 |
Clave InChI |
UOEWDSHDHAVYGV-OGMSWHEOSA-N |
SMILES isomérico |
CCN(CC)C(=O)C(C)N(C)C1[C@@H]2CC[C@](C1=O)(C2(C)C)C |
SMILES canónico |
CCN(CC)C(=O)C(C)N(C)C1C2CCC(C1=O)(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


